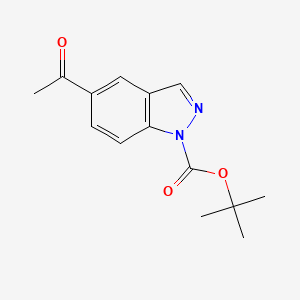

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-acetylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)10-5-6-12-11(7-10)8-15-16(12)13(18)19-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOQOVURHJQHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738243 | |

| Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-73-8 | |

| Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-acetyl-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. The guide details a robust two-step synthetic pathway, commencing with the preparation of the intermediate 5-acetyl-1H-indazole, followed by its N-Boc protection. This document furnishes an in-depth analysis of the reaction mechanisms, detailed experimental protocols, characterization data, and safety considerations. The content is structured to provide researchers and drug development professionals with the necessary scientific and practical knowledge for the successful synthesis and application of this important indazole derivative.

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the indazole core is a critical aspect of drug discovery, enabling the modulation of physicochemical properties and target engagement. The introduction of an acetyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position yields this compound, a versatile intermediate for the synthesis of complex pharmaceutical agents. The acetyl moiety serves as a handle for further chemical transformations, while the Boc group provides a stable yet readily cleavable protecting group for the indazole nitrogen, facilitating regioselective reactions.

This guide presents a detailed and reliable synthetic route to this valuable compound, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the indazole ring system to produce 5-acetyl-1H-indazole. The second step is the protection of the N1 position of the indazole ring with a tert-butoxycarbonyl (Boc) group.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 5-acetyl-1H-indazole

The initial phase of the synthesis focuses on the construction of the indazole core. A common and effective method for this transformation is the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. In this case, the readily available 4-amino-3-methylacetophenone serves as the starting material.

Reaction Mechanism

The formation of 5-acetyl-1H-indazole from 4-amino-3-methylacetophenone proceeds through a well-established reaction sequence involving diazotization and subsequent intramolecular cyclization.

-

Diazotization: The primary aromatic amine of 4-amino-3-methylacetophenone is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl)[1][2]. This reaction converts the amino group into a diazonium salt.

-

Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon heating, undergoes an intramolecular electrophilic aromatic substitution-type reaction. The diazonium group acts as an electrophile, and the adjacent methyl group provides the nucleophilic carbon for the ring closure, leading to the formation of the indazole ring system with the elimination of a proton. This classic approach is a variation of the Jacobson Indazole Synthesis[3].

Sources

An In-depth Technical Guide to tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 5-acetyl-1H-indazole-1-carboxylate, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its application in complex synthetic workflows.

Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology. The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. This compound (CAS No. 877264-73-8) serves as a critical building block in this context.[1] The presence of the acetyl group at the 5-position offers a versatile handle for further chemical transformations, while the tert-butyloxycarbonyl (Boc) group at the N1-position provides robust protection of the indazole nitrogen, ensuring regiochemical control in subsequent synthetic steps.[2][3] The Boc protecting group is favored for its stability under a range of conditions and its facile removal under acidic or specific basic conditions, which is advantageous for substrates sensitive to other deprotection methods.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various solvent systems.

| Property | Value | Reference |

| CAS Number | 877264-73-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | |

| Molecular Weight | 260.29 g/mol | |

| Appearance | Predicted to be a white to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry place away from light. | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 5-acetyl-1H-indazole. The process involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of 5-acetyl-1H-indazole

This procedure is based on established methods for the N-Boc protection of indazoles.[6]

Reagents and Materials:

-

5-acetyl-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-acetyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

DMAP is used as a nucleophilic catalyst to accelerate the acylation of the indazole nitrogen by forming a more reactive intermediate with (Boc)₂O.

-

Triethylamine acts as a base to neutralize the acidic proton of the indazole and the trifluoroacetic acid byproduct of the reaction.

-

Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and reagents.

-

The aqueous workup with sodium bicarbonate and brine is crucial for removing unreacted reagents and byproducts.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The predicted data presented below is based on the analysis of structurally related N-Boc protected indazoles.[2][7]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-4 |

| ~8.20 | d | 1H | H-6 |

| ~8.10 | s | 1H | H-3 |

| ~7.80 | d | 1H | H-7 |

| ~2.70 | s | 3H | -C(O)CH₃ |

| ~1.70 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | -C (O)CH₃ |

| ~162.0 | -C (O)O- |

| ~142.0 | C-7a |

| ~135.0 | C-3 |

| ~133.0 | C-5 |

| ~127.0 | C-4 |

| ~124.0 | C-6 |

| ~115.0 | C-7 |

| ~85.0 | -C (CH₃)₃ |

| ~28.0 | -C(C H₃)₃ |

| ~27.0 | -C(O)C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (carbamate) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250, ~1150 | C-O stretch |

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): Predicted m/z for [M+H]⁺: 261.12.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the acetyl group and the Boc-protected indazole core.

Reactions at the Acetyl Group

The ketone functionality of the acetyl group can undergo a variety of transformations, including:

-

Reduction: to form a secondary alcohol.

-

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Condensation reactions: with various nucleophiles to build more complex structures.

Reactions Involving the Indazole Core

The Boc-protected indazole ring is relatively stable but can be deprotected under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) or with specific basic reagents like sodium methoxide in methanol.[2][4] This deprotection unmasks the N-H group, allowing for further functionalization at the N1 position.

Role in Drug Development

This versatile building block is instrumental in the synthesis of a wide array of biologically active molecules. The indazole nucleus is a key component of many kinase inhibitors, and the 5-acetyl group provides a strategic point for diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Its derivatives have been investigated for their potential as selective serotonin 4 receptor ligands, highlighting the broad therapeutic potential of this scaffold.[8]

Caption: Logical workflow of the application in drug discovery.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined reactivity, coupled with the strategic placement of functional groups, allows for a high degree of synthetic flexibility. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in research and development, underscoring its importance in the ongoing quest for novel therapeutics.

References

- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem.

- BLDpharm. (n.d.). This compound.

- Chem-Impex. (n.d.). 1-Boc-5-amino-indazole.

- LookChem. (n.d.). 1-BOC-5-AMINO-INDAZOLE.

- National Center for Biotechnology Information. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem.

- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.

- Wiley. (2007). Supporting Information.

- Furlotti, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466.

- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

Sources

- 1. 877264-73-8|this compound|BLD Pharm [bldpharm.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE | lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a derivative of indazole, a bicyclic aromatic system composed of fused benzene and pyrazole rings, its structure is a versatile scaffold for designing pharmacologically active agents.[1][2] The presence of an acetyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position provides distinct chemical handles for synthetic elaboration, making it a valuable intermediate in the synthesis of complex therapeutic molecules.[1]

An unambiguous structural confirmation and purity assessment are critical prerequisites for any application in drug discovery and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The content herein is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the causal reasoning behind experimental choices and data interpretation, grounded in established scientific principles.

Molecular Structure and Atom Numbering

A systematic numbering convention is essential for the unambiguous assignment of spectroscopic signals. The IUPAC-compliant numbering for this compound is presented below and will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections outline standardized, field-proven protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility in CDCl₃ is limited.[3]

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time frame without causing significant peak broadening due to aggregation.

-

Internal Standard: Tetramethylsilane (TMS) is added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra, ensuring data comparability across different instruments.[4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry NMR tube.

-

Solvation: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H (e.g., 16 scans) and ¹³C{¹H} (e.g., 1024 scans) are typically employed.[3]

Caption: General experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS) Protocol

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The data is typically collected over a mass range of m/z 100-500.[5]

Spectroscopic Data and Interpretation

The following sections detail the expected spectral features for this compound based on its structure and established spectroscopic principles.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the acetyl methyl protons, and the tert-butyl protons.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The indazole ring system will give rise to three signals in the aromatic region.

-

H4: Expected to be a doublet of doublets (dd) near 8.1 ppm, coupled to both H6 and H3.

-

H6: Predicted to appear as a doublet around 8.3 ppm, coupled to H7.

-

H7: Expected to be a doublet around 7.8 ppm, coupled to H6.

-

H3: This proton on the pyrazole ring is anticipated to be a singlet around 8.2 ppm.

-

-

Acetyl Protons (δ ~2.7 ppm): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet.

-

Tert-Butyl Protons (δ ~1.7 ppm): The nine protons of the Boc group are equivalent and will produce a strong singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbons (δ 160 - 200 ppm): Two signals are expected in the downfield region: the acetyl carbonyl (~197 ppm) and the carbamate carbonyl (~162 ppm).

-

Aromatic & Heteroaromatic Carbons (δ 110 - 145 ppm): Six distinct signals are expected for the carbons of the indazole ring.

-

Aliphatic Carbons (δ 20 - 90 ppm):

-

The quaternary carbon of the tert-butyl group is expected around 82 ppm.

-

The three equivalent methyl carbons of the tert-butyl group will give a single signal around 28 ppm.[4]

-

The acetyl methyl carbon is predicted to appear around 27 ppm.

-

Infrared (IR) Spectral Analysis

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl groups.

-

C=O Stretching (Carbamate): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

-

C=O Stretching (Ketone): Another strong absorption should appear around 1670-1690 cm⁻¹ for the acetyl group's carbonyl.

-

C-H Stretching (Aliphatic): Absorptions are expected in the 2950-3000 cm⁻¹ region.

-

C=C Stretching (Aromatic): Medium intensity peaks are anticipated around 1500-1600 cm⁻¹ .

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Formula: C₁₄H₁₆N₂O₃

-

Exact Mass: 260.1161 g/mol

-

Expected Ion Peaks: In positive-ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 261.1234 . A sodium adduct [M+Na]⁺ at m/z 283.1053 may also be observed.

-

Key Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the parent ion.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value |

| ¹H NMR | Chemical Shift (δ) | ~8.3 (d, H6), ~8.2 (s, H3), ~8.1 (dd, H4), ~7.8 (d, H7), ~2.7 (s, 3H, COCH₃), ~1.7 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~197 (C=O, acetyl), ~162 (C=O, Boc), 145-110 (aromatic C), ~82 (quaternary C, Boc), ~28 (C(CH₃)₃), ~27 (COCH₃) |

| IR | Absorption (cm⁻¹) | ~1730 (C=O, carbamate), ~1680 (C=O, ketone), ~2980 (C-H, aliphatic) |

| HRMS (ESI+) | Mass-to-Charge (m/z) | 261.1234 ([M+H]⁺), 283.1053 ([M+Na]⁺) |

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal structural confirmation of this compound. The expected spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate. Adherence to the described protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science.

- Wiley-VCH. (2007). Supporting Information.

- Royal Society of Chemistry. (2018). Supporting Information.

-

Nayak, S. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link].

-

Suzhou Health Chemicals Co. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from [Link].

- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link].

- Google Patents. (n.d.). Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors.

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link].

-

Diva-portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link].

-

PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Retrieved from [Link].

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

For inquiries into advanced drug discovery and development, the strategic selection of molecular intermediates is paramount. This guide provides an in-depth technical overview of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key building block in the synthesis of contemporary therapeutics. With the Chemical Abstracts Service (CAS) number 877264-73-8, this compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of targeted therapies.[1][2][3]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, properties, and applications of this important molecule, providing a foundation for its effective utilization in the laboratory.

Core Molecular Attributes

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application. The key attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 877264-73-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC=C2N(N=CC2=C1)C(=O)OC(C)(C)C | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Strategic Synthesis: A Pathway to a Privileged Scaffold

A plausible and efficient route commences with 5-bromo-1H-indazole. The first critical step is the protection of the N1-position of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions at the nitrogen atom during subsequent functionalization steps.[4] The Boc group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions.

The second key transformation is the introduction of the acetyl group at the 5-position. This can be effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent. An alternative and direct approach would be a Friedel-Crafts acylation of the N-Boc protected indazole, though this may present regioselectivity challenges.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a robust and validated approach for the synthesis of this compound, designed for reproducibility and scalability in a research setting.

Part 1: N-Boc Protection of 5-bromo-1H-indazole

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indazole-1-carboxylate.

Part 2: Palladium-Catalyzed Acetylation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable acetylating reagent like tributyl(1-ethoxyvinyl)tin (for Stille coupling) or an appropriate acetylboronate ester (for Suzuki coupling).

-

Solvent and Reaction Conditions: Add a degassed solvent, such as toluene or dioxane. Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 8-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final product, this compound.

Caption: Proposed two-part synthesis of the target compound.

The Indazole Scaffold in Drug Discovery: A Privileged Structure

The indazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[5][6] This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[5][7]

Role as a Kinase Inhibitor Intermediate

A significant application of indazole derivatives, including those with the 5-acetyl substitution, is in the synthesis of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The indazole core can act as a bioisostere for other aromatic systems, such as indole, and can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The 5-acetyl group on the indazole ring can serve multiple purposes in drug design. It can act as a key binding element, forming hydrogen bonds or other interactions with the target protein. Alternatively, it can be a synthetic handle for further chemical modifications, allowing for the exploration of the surrounding chemical space and the optimization of pharmacological properties. For instance, the acetyl group can be a precursor for the introduction of more complex side chains through reactions such as aldol condensations or reductive aminations.

While specific public domain data on the direct biological activity of this compound is limited, its structural motifs are present in a number of patented kinase inhibitors. This strongly suggests its utility as a key intermediate in the synthesis of these and other next-generation targeted therapies.

Caption: Role of indazole derivatives in kinase inhibition.

Conclusion

This compound is a strategically important intermediate in modern drug discovery. Its synthesis, while requiring careful execution of modern organic chemistry techniques, provides access to a privileged scaffold with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and the rationale behind its application in medicinal chemistry. As the quest for more targeted and effective medicines continues, the utility of well-designed molecular building blocks like this compound will undoubtedly continue to grow.

References

-

ChemWhat. CAS 877264-73-8: 1H-Indazole-1-carboxylic acid, 5-acetyl-, 1,1-dimethylethyl ester. Available at: [Link]

-

Biosciences Biotechnology Research Asia. Synthesis and biological activities of a novel series of indazole derivatives. 2016;13(1). Available at: [Link]

-

Zhang, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(9):2147. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022;13(4). Available at: [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available at: [Link]

-

Suzhou Health Chemicals Co., Ltd. tert-Butyl 5-amino-1H-indazole-1-carboxylate. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4108. Available at: [Link]

-

LookChem. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE. Available at: [Link]

-

ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available at: [Link]

-

Lai, AQ., Chen, ZH., Xiao, ZC. et al. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect 2025. Available at: [Link]

-

Liu, Y., Lang, Y., Patel, N. K., et al. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. J Med Chem. 2015;58(8):3386-410. Available at: [Link]

-

ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available at: [Link]

-

Chen, B., Dey, F., Liu, X., et al. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Med Chem Lett. 2024. Available at: [Link]

-

Zarrinkar, P. P., et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-16. Available at: [Link]

-

Liu, Y., Lang, Y., Patel, N. K., et al. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. J Med Chem. 2015;58(8):3386-410. Available at: [Link]

- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

- 1. 877264-73-8|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 877264-73-8: 1H-Indazole-1-carboxylic acid, 5-acetyl-,… [cymitquimica.com]

- 3. 877264-73-8 | this compound - Moldb [moldb.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE | lookchem [lookchem.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of an acetyl group at the 5-position, along with N-protection by a tert-butoxycarbonyl (Boc) group, offers a versatile intermediate for further chemical exploration. This document details a robust synthetic pathway, outlines rigorous purification protocols, and presents a thorough structural elucidation based on spectroscopic methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones in the development of novel therapeutics. Among these, the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, has garnered substantial attention for its broad spectrum of biological activities.[1] Indazole derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects. The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound (CAS No. 877264-73-8), is a derivative of particular interest. The acetyl group at the 5-position serves as a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group at the N-1 position ensures regioselective reactions and can be readily removed under mild acidic conditions. This strategic combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will provide a detailed exploration of the synthesis and structural characterization of this important indazole derivative, offering a foundation for its application in advanced drug discovery programs.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed to be achieved through a two-step process: first, the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetyl group at the 5-position via a Friedel-Crafts acylation reaction.

Step 1: N-Boc Protection of 5-acetyl-1H-indazole

The initial step involves the protection of the N-H group of the indazole ring to prevent side reactions in the subsequent acylation step. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) is a well-established and efficient method for this transformation.[2]

-

Materials:

-

5-acetyl-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 5-acetyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous DCM to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

-

Alternative Step 2: Friedel-Crafts Acylation of tert-Butyl 1H-indazole-1-carboxylate

An alternative and plausible route involves the Friedel-Crafts acylation of N-Boc protected indazole. This classic electrophilic aromatic substitution introduces the acetyl group onto the electron-rich benzene ring of the indazole system.

-

Materials:

-

tert-Butyl 1H-indazole-1-carboxylate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the cooled suspension.

-

To this mixture, add a solution of tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into a beaker containing a mixture of ice and concentrated HCl.[3]

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Structural Elucidation and Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.5 (s, 1H) | H-4 |

| ~8.2 (d, 1H) | H-6 |

| ~8.0 (s, 1H) | H-3 |

| ~7.8 (d, 1H) | H-7 |

| ~2.7 (s, 3H) | Acetyl CH₃ |

| ~1.7 (s, 9H) | tert-Butyl CH₃ |

Rationale for Predictions:

-

¹H NMR: The aromatic protons of the indazole ring are expected to appear in the downfield region (7.8-8.5 ppm). The H-4 proton, being adjacent to the electron-withdrawing acetyl group, is predicted to be the most deshielded. The singlet for the H-3 proton is characteristic of the indazole ring. The acetyl methyl protons will appear as a sharp singlet around 2.7 ppm, and the nine equivalent protons of the tert-butyl group will give a strong singlet at approximately 1.7 ppm.

-

¹³C NMR: The two carbonyl carbons (Boc and acetyl) are expected at the downfield end of the spectrum. The aromatic carbons of the indazole ring will resonate in the 115-142 ppm range. The quaternary carbon of the tert-butyl group is predicted around 85 ppm, and the methyl carbons of the tert-butyl and acetyl groups will appear in the upfield region.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~2980-2930 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (Boc carbonyl) |

| ~1680 | C=O stretch (acetyl carbonyl) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1370, ~1390 | C-H bend (tert-butyl) |

| ~1250, ~1150 | C-O stretch (ester) |

Rationale for Predictions: The IR spectrum is expected to be dominated by two strong carbonyl stretching bands: one for the Boc group ester around 1735 cm⁻¹ and another for the acetyl ketone around 1680 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1470 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl and acetyl methyl groups will be observed around 2980-2930 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Data | |

| m/z | Fragment Assignment |

| [M+H]⁺ | Molecular ion peak |

| [M - 56]⁺ | Loss of isobutylene from the Boc group |

| [M - 100]⁺ | Loss of the Boc group |

| [M - 43]⁺ | Loss of the acetyl group |

Rationale for Predictions: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The loss of the acetyl group (43 Da) is also a probable fragmentation pathway.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic routes to this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted characterization of this compound. The outlined synthetic protocols, based on well-established chemical transformations, offer a reliable pathway for the preparation of this valuable intermediate. The predicted spectroscopic data provides a benchmark for the structural verification of the synthesized compound. As the indazole scaffold continues to be a focal point in medicinal chemistry, a thorough understanding of its derivatives, such as the one detailed herein, is paramount for the advancement of novel drug discovery initiatives.

References

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 694–697. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

- BLDpharm. (n.d.). 877264-73-8|this compound.

Sources

Physicochemical Characterization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate (CAS No. 877264-73-8). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's core identifiers, expected physicochemical properties, and detailed spectroscopic profile. Furthermore, it establishes standardized protocols for empirical characterization, ensuring data integrity and reproducibility in a research setting. The narrative emphasizes the rationale behind analytical choices, grounding theoretical data with practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. The presence of the N-Boc protecting group provides critical stability and solubility, while the acetyl moiety at the 5-position offers a reactive handle for further synthetic elaboration. A precise understanding of its physical properties is paramount for its effective use in reaction design, purification, and formulation.

Quantitative data and key identifiers for the compound are summarized below.

| Property | Value | Source |

| CAS Number | 877264-73-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | Calculated |

| Molecular Weight | 260.29 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from related structures[2] |

| Purity | Typically >97% (Commercially available) | [3] |

| Storage | Ambient temperature, protect from light | [4] |

Physicochemical Profile: An Experiential Perspective

While extensive peer-reviewed data on this specific molecule is not consolidated, its structural motifs allow for an expert-driven estimation of its properties, which inform handling, reaction setup, and analytical method development.

2.1. Melting Point

The melting point is a critical indicator of purity for crystalline solids. For analogous N-Boc protected indazole derivatives, melting points are often observed in the range of 100-150 °C. A sharp melting range (e.g., 115-117 °C) would suggest high purity, whereas a broad and depressed range would indicate the presence of impurities.

2.2. Solubility

The tert-butyl carboxylate group significantly enhances solubility in a wide range of organic solvents compared to its unprotected indazole precursor.

-

High Solubility: Expected in chlorinated solvents (Dichloromethane, Chloroform), ethers (THF, Diethyl ether), and esters (Ethyl Acetate).

-

Moderate Solubility: Expected in polar aprotic solvents (Acetonitrile, Acetone) and alcohols (Methanol, Ethanol).

-

Insoluble: Expected to be virtually insoluble in water and non-polar aliphatic hydrocarbons (Hexanes, Heptane).

This solubility profile is crucial for selecting appropriate solvent systems for reaction chemistry, liquid chromatography, and crystallization procedures.

Spectroscopic & Spectrometric Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of the molecule.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals corresponding to the protons on the indazole ring are expected. The proton adjacent to the acetyl group will likely be the most downfield-shifted due to anisotropic effects.

-

Acetyl Protons (δ ~2.6 ppm): A sharp singlet integrating to three protons (CH₃).

-

tert-Butyl Protons (δ ~1.7 ppm): A prominent singlet integrating to nine protons (C(CH₃)₃), a hallmark of the Boc-protecting group.

-

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms.

-

Carbonyl Carbons (δ 160-200 ppm): Two distinct signals are anticipated: one for the acetyl carbonyl (~197 ppm) and one for the carbamate carbonyl (~150 ppm).

-

Aromatic Carbons (δ 110-145 ppm): Signals corresponding to the six carbons of the indazole bicyclic system.

-

tert-Butyl Carbons: A signal for the quaternary carbon (~85 ppm) and a signal for the three equivalent methyl carbons (~28 ppm).

-

Acetyl Methyl Carbon: A signal around ~27 ppm.

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

-

~1735 cm⁻¹ (C=O Stretch): A strong, sharp absorption characteristic of the carbamate (Boc group) carbonyl.

-

~1680 cm⁻¹ (C=O Stretch): A strong absorption for the acetyl ketone carbonyl.

-

~2980 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the tert-butyl and acetyl methyl groups.

-

~1600 cm⁻¹, ~1470 cm⁻¹ (C=C Stretch): Absorptions typical of the aromatic indazole ring system.

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition. For this compound, analysis via electrospray ionization (ESI) is standard.

-

Expected Exact Mass: 260.1161 g/mol for the neutral molecule [C₁₄H₁₆N₂O₃].

-

Common Adducts: In positive ion mode, the primary observed ions would be [M+H]⁺ (261.1234) and [M+Na]⁺ (283.1053).

-

Key Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) is a common fragmentation pathway for Boc-protected compounds.

Standard Operating Procedures (SOPs) for Verification

To ensure the integrity of experimental results, the following protocols for physicochemical characterization are recommended.

4.1. SOP for Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Use a calibrated digital melting point apparatus.

-

Measurement: Set a ramp rate of 1-2 °C per minute for an accurate determination.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound should have a sharp range of < 2 °C.

4.2. SOP for NMR Sample Preparation and Analysis

-

Solvent Selection: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), ensuring the solvent peak does not obscure key sample signals.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz field strength.[2]

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

4.3. SOP for High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Method: Use an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[5]

-

Data Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes to observe all potential adducts.

-

Analysis: Compare the measured exact mass of the most abundant ion to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm.

Integrated Characterization Workflow

The logical flow for a comprehensive physicochemical analysis is critical for efficiency and accuracy. The following diagram illustrates the standard workflow from sample receipt to full characterization.

References

-

Vertex AI Search Result[2] (Supporting Information describing NMR analysis of related compounds). Note: While the specific data is for a different molecule, the methodology is directly applicable.

-

Wiley-VCH (2007). Supporting Information. Note: Provides general procedures for NMR, IR, and HRMS analysis common in organic chemistry. [Link: [Link]]

-

LookChem. (n.d.). 1-BOC-5-AMINO-INDAZOLE. Retrieved from LookChem website. Note: Data for a related indazole, useful for understanding general properties like storage conditions. [Link: [Link]]

-

Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Note: Details modern analytical techniques like LC-QTOF-HRMS for indazole derivatives. [Link: [Link]]

Sources

An In-depth Technical Guide on the Stability and Storage of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Introduction

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is a key building block in contemporary medicinal chemistry. Its indazole core is a prevalent scaffold in numerous pharmacologically active compounds, often serving as a surrogate for indole with unique electronic properties.[1] The strategic placement of the acetyl group at the 5-position and the tert-butyloxycarbonyl (Boc) protecting group at the N-1 position makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors.[2] Understanding the chemical stability and defining optimal storage conditions for this compound are paramount to ensuring its integrity, purity, and performance in sensitive synthetic applications, thereby safeguarding the reproducibility and success of drug discovery and development programs.

This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering field-proven protocols for its storage and handling. It is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical synthetic intermediate.

Chemical Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its three key structural components: the indazole ring, the N-1 Boc protecting group, and the 5-acetyl substituent.

The Indazole Core

The indazole ring system is generally stable but can be susceptible to certain degradation pathways, most notably photolytic rearrangement. Under UV irradiation, particularly high-energy UVC light, 1H-indazoles can undergo a nitrogen-carbon transposition to form benzimidazoles, albeit often in low yields.[3][4] While the presence of substituents can modulate this reactivity, it is a critical consideration for the handling and storage of this compound.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used amine protecting group due to its stability under a range of conditions.[5] However, it is inherently labile to acidic conditions, which facilitate its removal via hydrolysis of the carbamate.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[6] Additionally, while generally stable to mild bases, prolonged exposure to strong basic conditions, such as sodium methoxide in methanol, can also lead to its removal.[7] The thermal stability of the tert-butyl carboxylate moiety is also a consideration, as high temperatures can promote elimination of isobutylene and subsequent decarboxylation.[8]

The 5-Acetyl Substituent

The acetyl group is a relatively stable functional group. However, its electron-withdrawing nature can influence the reactivity of the indazole ring. It is generally not considered a primary point of degradation under typical storage conditions.

Potential Degradation Pathways

Based on the structural features, the following degradation pathways are of primary concern:

-

Acid-Catalyzed Hydrolysis: This is the most probable degradation pathway, leading to the cleavage of the Boc group and the formation of 5-acetyl-1H-indazole.

-

Base-Catalyzed Hydrolysis: While less facile than acid-catalyzed cleavage, strong basic conditions can also remove the Boc group.[7]

-

Thermolysis: Elevated temperatures may induce the thermal elimination of the Boc group.[8][9]

-

Photodegradation: Exposure to UV light may cause the rearrangement of the indazole core to the corresponding benzimidazole derivative.[3][4]

-

Oxidation: While the indazole ring itself is relatively resistant to auto-oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation byproducts.[10]

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage conditions are recommended. These are based on best practices for chemically sensitive intermediates and information from suppliers of analogous compounds.[2][11][12]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of potential thermal degradation and hydrolytic reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation. |

| Light | Protect from light (Amber vial) | Prevents potential photolytic degradation and rearrangement of the indazole ring.[3][4] |

| Moisture | Store in a desiccated environment | Minimizes the risk of hydrolysis of the Boc-protecting group. |

| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to atmospheric moisture and oxygen.[12] |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[13][14][15] The following protocols are designed to assess the stability of this compound under various stress conditions.

Experimental Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis

-

Objective: To evaluate the stability of the compound in an acidic environment, primarily targeting the Boc protecting group.

-

Protocol:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 50°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

Analyze by HPLC or LC-MS.

-

Basic Hydrolysis

-

Objective: To assess the stability in a basic medium, which could also affect the Boc group.

-

Protocol:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution at 50°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase for analysis.

-

Analyze by HPLC or LC-MS.

-

Oxidative Degradation

-

Objective: To determine the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

In a clean vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Dilute with mobile phase for analysis.

-

Analyze by HPLC or LC-MS.

-

Thermal Degradation

-

Objective: To evaluate the stability of the solid compound at elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a clear glass vial.

-

Heat the vial in a calibrated oven at 80°C.

-

At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Dilute with mobile phase for analysis.

-

Analyze by HPLC or LC-MS.

-

Photostability

-

Objective: To assess the impact of light exposure on the compound's stability, as recommended by ICH guideline Q1B.[13]

-

Protocol:

-

Expose the solid compound and a solution of the compound (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After the exposure period, prepare the samples for analysis.

-

Analyze all samples (exposed and dark controls) by HPLC or LC-MS.

-

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for this purpose.

HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

LC-MS for Degradant Identification

LC-MS is invaluable for the structural elucidation of degradation products. By coupling the HPLC separation with a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear during stress testing can be determined. This information is critical for identifying the chemical structures of the degradants and understanding the degradation pathways.

Logical Relationship for Stability Assessment

Caption: Logical flow for stability data analysis.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary vulnerabilities are the acid-labile Boc protecting group and a potential for photodegradation of the indazole core. Strict adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is crucial for maintaining its purity and ensuring its suitability for synthetic applications. The provided forced degradation protocols and analytical methods offer a robust framework for a comprehensive stability assessment, enabling researchers to confidently utilize this important building block in their drug discovery endeavors.

References

- Benchchem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.

- Sigma-Aldrich. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.

- PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.

- ResearchGate. (2025).

- Moldb. (n.d.). 877264-73-8 | this compound.

- Benchchem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.

- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- PubMed. (2026). Synthesis of indazole-based fluorophores.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MedCrave online. (2016).

- University of New Haven. (n.d.).

- Journal of Pharmaceutical and Biomedical Analysis. (2022).

- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Journal of Pharmaceutical Sciences. (n.d.).

- LookChem. (n.d.). Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE.

- ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol.

Sources

- 1. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE | lookchem [lookchem.com]

- 3. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. medcraveonline.com [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate literature review

An In-depth Technical Guide: tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into the strategic importance of the indazole nucleus, propose a detailed, field-proven synthetic pathway for the title compound, and explore its characteristic spectroscopic signature. Furthermore, this guide examines the molecule's chemical reactivity and its potential applications as a versatile intermediate for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide array of biological targets.[3] While rarely found in nature, synthetic indazole derivatives are central components of numerous FDA-approved drugs.[2][3] Notable examples include:

-

Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[3]

-

Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic in chemotherapy.[3]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[3]

The broad pharmacological profile of indazole-containing compounds, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, continues to drive research into new synthetic methods and novel derivatives.[1][4][5] The title compound, this compound, serves as a crucial intermediate, incorporating a reactive acetyl handle and a Boc-protected nitrogen, which allows for selective, sequential chemical modifications in the synthesis of complex target molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and predicted spectroscopic data for this compound are summarized below.

Properties Overview

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | (Calculated) |

| Molecular Weight | 260.29 g/mol | (Calculated) |

| Appearance | Off-white to yellow solid (Predicted) | - |

| CAS Number | 1172513-50-5 | (From Chemical Suppliers) |

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics, which are critical for reaction monitoring and final product confirmation. These predictions are based on analyses of structurally similar compounds.[6][7][8]

| Technique | Expected Features |

| ¹H NMR | δ ~ 8.2-8.5 ppm (m, 2H, Ar-H)δ ~ 7.6-7.8 ppm (m, 1H, Ar-H)δ ~ 2.6 ppm (s, 3H, -COCH₃)δ ~ 1.7 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~ 197 ppm (C=O, acetyl)δ ~ 168 ppm (C=O, Boc)δ ~ 140-120 ppm (Ar-C)δ ~ 85 ppm (-C(CH₃)₃)δ ~ 28 ppm (-C(CH₃)₃)δ ~ 27 ppm (-COCH₃) |

| IR (cm⁻¹) | ~2980 (C-H, aliphatic)~1735 (C=O, Boc carbonyl)~1680 (C=O, acetyl carbonyl)~1600, 1480 (C=C, aromatic) |

| Mass Spec (ESI) | m/z = 261.12 [M+H]⁺m/z = 283.10 [M+Na]⁺ |

Synthesis of this compound

While multiple synthetic routes to the indazole core exist, a robust and scalable pathway is crucial for drug development.[9][10] We propose a logical and efficient synthesis starting from commercially available materials.

Retrosynthetic Analysis

The primary strategic disconnections for the target molecule involve the removal of the Boc protecting group and the Friedel-Crafts acylation to introduce the acetyl group. This retrosynthesis leads back to a simple, substituted indazole precursor.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for acylation and Boc-protection of heterocyclic systems. [11] Step 1: Friedel-Crafts Acylation of 1H-Indazole

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Reagent Addition: Add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise to the cooled DCM, ensuring the temperature remains below 5 °C.

-

Substrate Addition: Slowly add a solution of 1H-indazole (1.0 equivalent) in anhydrous DCM to the suspension.

-

Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 5-acetyl-1H-indazole.

Causality Insight: Aluminum chloride is a strong Lewis acid that coordinates to the acetyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the relative electron deficiency of the indazole ring for electrophilic aromatic substitution. The reaction is quenched in acid to protonate and neutralize the product and dissolve the aluminum salts.

Step 2: N-Boc Protection

-

Setup: Dissolve 5-acetyl-1H-indazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-